molecular formula C12H14N2O B1593288 2-(Cyclohexyloxy)nicotinonitrile CAS No. 1016812-22-8

2-(Cyclohexyloxy)nicotinonitrile

Cat. No.: B1593288
CAS No.: 1016812-22-8
M. Wt: 202.25 g/mol
InChI Key: VVMPGKGYTJRBCO-UHFFFAOYSA-N
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Description

This compound is known for its diverse range of applications in scientific experiments and pharmaceutical research. It is a yellow crystalline solid that is soluble in most organic solvents.

Preparation Methods

The synthesis of 2-(Cyclohexyloxy)nicotinonitrile typically involves the addition of nicotinic acid to cyclohexanol, followed by the addition of phosphorous oxychloride and then cyanide ion. Another method involves a three-component Dimroth reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . These methods yield the compound in fair to good yields .

Chemical Reactions Analysis

2-(Cyclohexyloxy)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the cyano group or the cyclohexyloxy group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions

Scientific Research Applications

2-(Cyclohexyloxy)nicotinonitrile has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential therapeutic properties.

    Agrochemical Research: The compound is studied for its potential use in agrochemicals.

    Materials Science: It is used in the synthesis of materials with specific properties, such as fluorescent inks and security papers.

Mechanism of Action

The mechanism by which 2-(Cyclohexyloxy)nicotinonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may interact with enzymes or receptors to produce therapeutic effects. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), suggesting a mechanism involving the disruption of key cellular signaling pathways .

Comparison with Similar Compounds

2-(Cyclohexyloxy)nicotinonitrile can be compared with other nicotinonitrile derivatives, such as:

  • 2-(Cyclohexyloxy)pyridine
  • 3-Cyano-2-cyclohexyloxypyridine
  • Furo[2,3-b]pyridine derivatives These compounds share similar structural features but differ in their specific functional groups and applications. This compound is unique due to its specific combination of the cyclohexyloxy and cyano groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-cyclohexyloxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h4-5,8,11H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMPGKGYTJRBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640897
Record name 2-(Cyclohexyloxy)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016812-22-8
Record name 2-(Cyclohexyloxy)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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